![molecular formula C13H17O3PS B3057390 Diethyl benzo[b]thiophen-3-ylmethylphosphonate CAS No. 80090-41-1](/img/structure/B3057390.png)

Diethyl benzo[b]thiophen-3-ylmethylphosphonate

Descripción general

Descripción

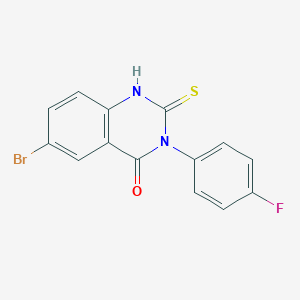

Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a chemical compound with the molecular formula C13H17O3PS . It belongs to the class of organic compounds known as phosphonic acid diesters . These are organophosphorus compounds containing a diester derivative of phosphonic acid .

Synthesis Analysis

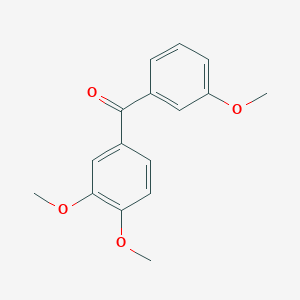

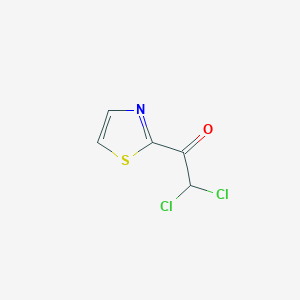

The synthesis of thiophene derivatives, such as Diethyl benzo[b]thiophen-3-ylmethylphosphonate, often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of Diethyl benzo[b]thiophen-3-ylmethylphosphonate consists of a benzo[b]thiophene core with a phosphonate group attached to the 3-position of the thiophene ring . The phosphonate group is further substituted with two ethyl groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Microwave-assisted Synthesis : Diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates, which share structural similarities with Diethyl benzo[b]thiophen-3-ylmethylphosphonate, have been synthesized using microwave irradiation. This method, known as the Kabachnik-Fields reaction, yields these compounds efficiently, with high yields ranging from 80% to 93%. This approach signifies the potential of microwave-assisted synthesis in creating complex organic phosphonates and phosphinates efficiently (S. Thaslim Basha et al., 2016).

Synthesis of Benzo[b]thiophene Derivatives : Various derivatives of benzo[b]thiophene, like Diethyl benzo[b]thiophen-3-ylmethylphosphonate, have been synthesized through diverse synthetic routes. For instance, benzo[b]thiophen-2-thiol and its chloro-derivatives were prepared by treating 2-benzo[b]thienyl-lithium derivatives with sulfur. These thiol derivatives were further reacted with chloroacetaldehyde diethyl acetal, chloroacetone, or 3-chlorobutan-2-one, and cyclized with polyphosphoric acid to yield thieno[2,3-b][1]benzothiophen derivatives (N. Chapman et al., 1970).

Application in Antimicrobial and Antioxidant Agents : A series of compounds structurally related to Diethyl benzo[b]thiophen-3-ylmethylphosphonate have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some of these compounds have shown effective antibacterial and antifungal activities, indicating the potential of benzo[b]thiophene derivatives in pharmaceutical applications (S. Thaslim Basha et al., 2016).

Structural and Crystallographic Studies

Crystal Structure Analysis : The crystal structure of compounds closely related to Diethyl benzo[b]thiophen-3-ylmethylphosphonate has been determined. For instance, the structure of diethyl benzo[b]thiophene-2,3-disulfinate was analyzed, revealing an essentially planar benzothiophene moiety with ethylsulfonyl groups oriented in opposite directions. This study provides insights into the structural aspects of benzo[b]thiophene derivatives (M. Parvez et al., 1996).

Pharmacological Applications

Antimicrobial Agents : Benzo[b]thiophene acylhydrazones, structurally similar to Diethyl benzo[b]thiophen-3-ylmethylphosphonate, have been synthesized and evaluated against Staphylococcus aureus, including multidrug-resistant strains. This research underscores the potential of benzo[b]thiophene derivatives as effective antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Thibaut Barbier et al., 2022).

Direcciones Futuras

While specific future directions for Diethyl benzo[b]thiophen-3-ylmethylphosphonate are not provided, thiophene derivatives are of significant interest in the field of organic electronics . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . These properties make them promising candidates for future research and development in the field of organic electronic materials and functional supramolecular chemistry .

Propiedades

IUPAC Name |

3-(diethoxyphosphorylmethyl)-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBDCBONPMJYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CSC2=CC=CC=C21)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508709 | |

| Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl benzo[b]thiophen-3-ylmethylphosphonate | |

CAS RN |

80090-41-1 | |

| Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)

![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)